

# HPLC Method for Carbetocin and Impurity Analysis

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## Compound Focus: Carbetocin

CAS No.: 37025-55-1

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The table below summarizes a representative HPLC method, synthesized from two patents and a research article, for detecting **carbetocin** and its related substances [1] [2].

Parameter	Description
Objective	Determine carbetocin content and related impurities [1] [2].
Chromatographic Column	C18 bonded silica gel (e.g., Waters XBridge C18, 150x3.0 mm, 3.5 µm) [1] [2].
Column Temperature	60 °C [1] [2].
Mobile Phase A	0.3g Ammonium acetate in 2000mL water, with 380mL acetonitrile and 8mL PIC B-8 Low UV reagent [1] [2].
Mobile Phase B	Mixture of Mobile Phase A and acetonitrile (1:1 volume ratio) [2].
Elution Method	Gradient elution from 0% to 25% of Mobile Phase B over 20 minutes [1].
Flow Rate	0.8 - 1.0 mL/min [1] [2].
Detection Wavelength	220 nm [1] [2].
Injection Volume	20 - 40 µL [1] [2].

This method is designed to separate **carbetocin** from its key degradation impurities, which primarily result from **hydrolysis** (e.g., [Asp5]**carbetocin**, [Glu4]**carbetocin**) and **oxidation** (e.g., **Carbetocin** sulfoxide isomers) [1]. Adding a reagent like PIC B-8 to the mobile phase can improve the separation of charged species [2].

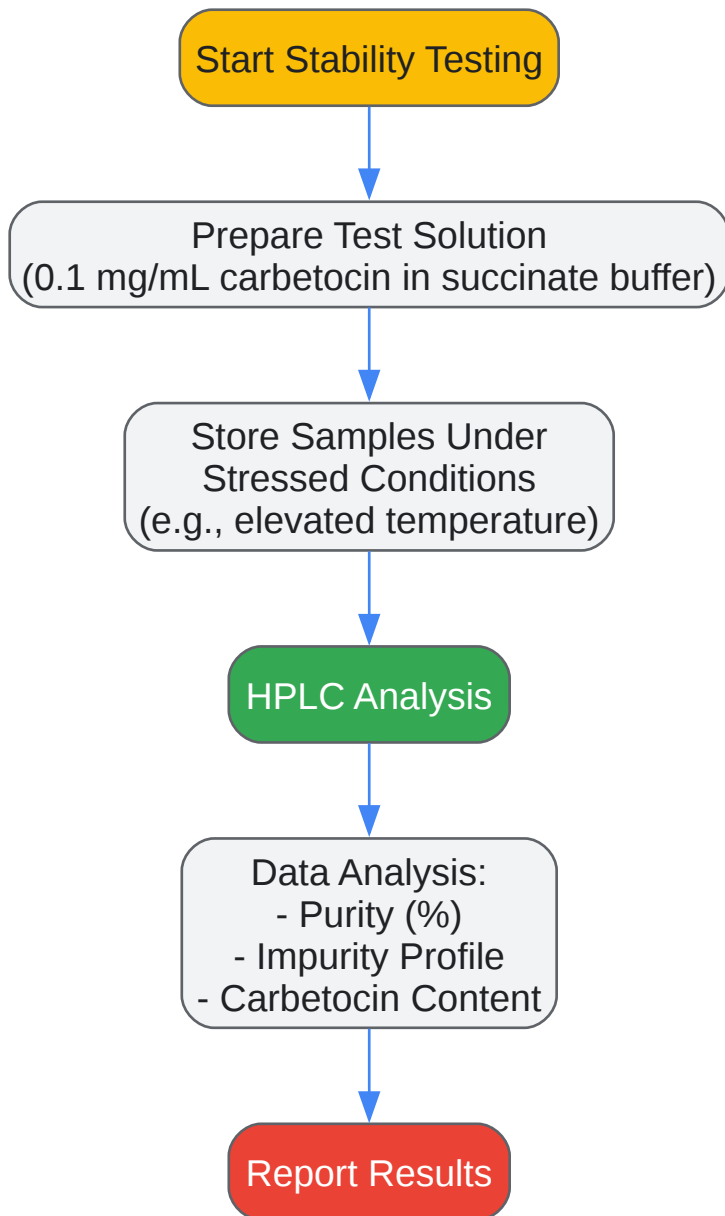
## Carbetocin Stability Profile

This table outlines the stability of the heat-stable **carbetocin** formulation, which maintains  $\geq 95\%$  purity under various conditions [1]. This data is crucial for defining the boundaries of your stability studies.

Storage Condition	Demonstrated Stability Duration
30°C / 75% Relative Humidity	Minimum of 3 years [1]
40°C / 75% Relative Humidity	6 months [1]
50°C	3 months [1]
60°C	1 month [1]
<b>Additional Stability</b>	
Freezing & Thawing	Not sensitive [1]
Light Exposure	Not sensitive (photo-stable) [1]

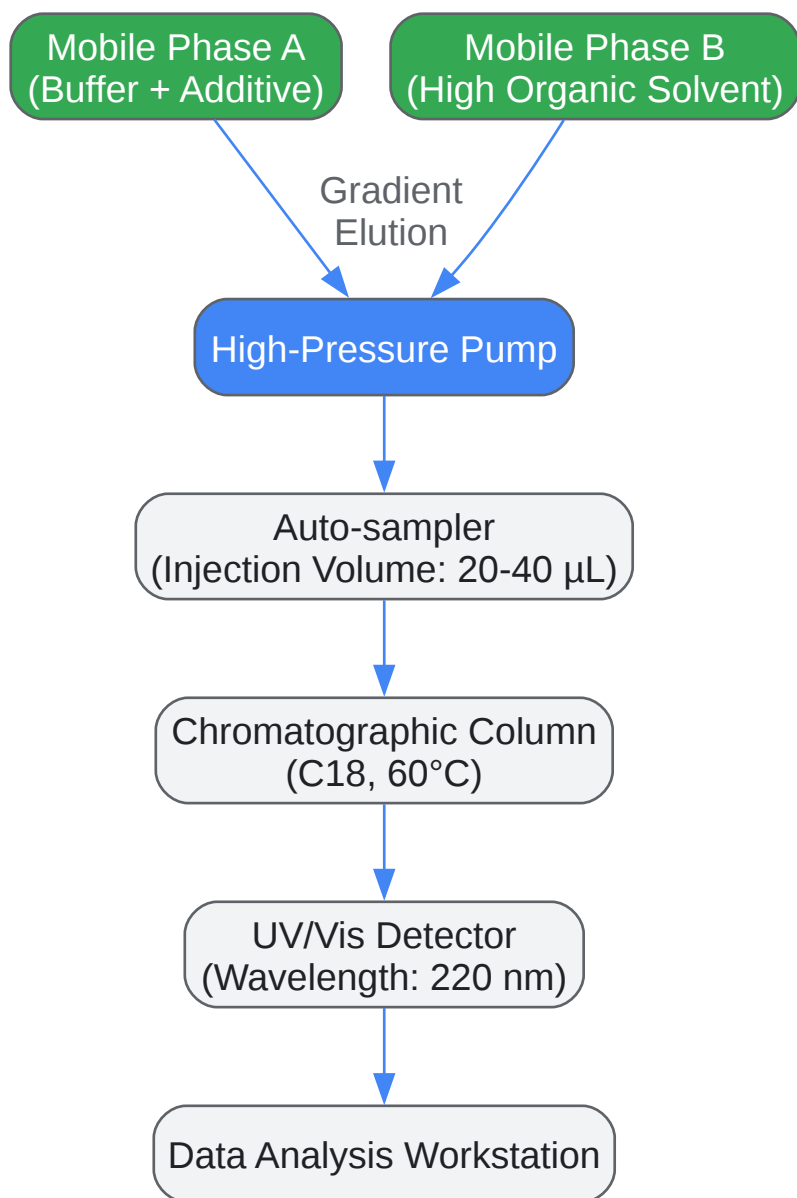
## Experimental Workflow & Analysis

For a visual overview, the diagram below outlines the key steps in a **carbetocin** stability testing workflow.



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The core of the analysis is the HPLC system. The following diagram maps the key components and the analytical process.



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## Frequently Asked Questions

- **What is the optimal pH for a stable carbetocin formulation?** The development of the heat-stable formulation identified the optimum pH to be 5.45, with an acceptable range of 5.25 to 5.65 [1].
- **What are the common degradation pathways for carbetocin?** The primary degradation pathways are hydrolysis and oxidation. Specific impurities identified include [Asp5]carbetocin (hydrolysis)

and **Carbetocin** sulfoxide isomers (oxidation) [1]. The excipient L-methionine in the formulation acts as an antioxidant to mitigate oxidative degradation [1].

- **Is the heat-stable carbetocin formulation sensitive to freezing?** No. Stability studies have shown that the heat-stable **carbetocin** formulation is **not sensitive to freezing** and thawing cycles [1].

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## References

1. Development and stability of a heat-stable formulation ... [pmc.ncbi.nlm.nih.gov]

2. Analysis and detection method of carbetocin [patents.google.com]

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